molecular formula C15H22N2O3S B2459246 2-[(1-Cyclopropylsulfonylpiperidin-3-yl)methoxy]-6-methylpyridine CAS No. 2380059-41-4

2-[(1-Cyclopropylsulfonylpiperidin-3-yl)methoxy]-6-methylpyridine

Cat. No. B2459246
CAS RN: 2380059-41-4
M. Wt: 310.41
InChI Key: OJFVJGPTQHPJGW-UHFFFAOYSA-N
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Description

2-[(1-Cyclopropylsulfonylpiperidin-3-yl)methoxy]-6-methylpyridine, also known as CSPM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CSPM is a selective antagonist of the dopamine D3 receptor and has been studied extensively for its use in treating addiction, schizophrenia, and other neurological disorders.

Mechanism of Action

2-[(1-Cyclopropylsulfonylpiperidin-3-yl)methoxy]-6-methylpyridine works by selectively blocking the dopamine D3 receptor, which is involved in reward processing and addiction. By blocking this receptor, 2-[(1-Cyclopropylsulfonylpiperidin-3-yl)methoxy]-6-methylpyridine reduces the reinforcing effects of drugs of abuse and reduces drug-seeking behavior. In addition to its effects on addiction, 2-[(1-Cyclopropylsulfonylpiperidin-3-yl)methoxy]-6-methylpyridine also has effects on other neurotransmitter systems, including the serotonin and glutamate systems.
Biochemical and Physiological Effects:
2-[(1-Cyclopropylsulfonylpiperidin-3-yl)methoxy]-6-methylpyridine has been shown to have a number of biochemical and physiological effects. Studies have shown that 2-[(1-Cyclopropylsulfonylpiperidin-3-yl)methoxy]-6-methylpyridine can reduce drug-seeking behavior in animal models of addiction, and can reduce the positive symptoms of schizophrenia in animal models. 2-[(1-Cyclopropylsulfonylpiperidin-3-yl)methoxy]-6-methylpyridine has also been shown to have potential as a treatment for other neurological disorders, such as Parkinson's disease and Huntington's disease.

Advantages and Limitations for Lab Experiments

2-[(1-Cyclopropylsulfonylpiperidin-3-yl)methoxy]-6-methylpyridine has a number of advantages and limitations for lab experiments. One advantage is that it is a selective antagonist of the dopamine D3 receptor, which makes it a useful tool for studying the role of this receptor in addiction and other neurological disorders. However, one limitation is that it is a relatively new compound, and more research is needed to fully understand its effects and potential applications.

Future Directions

There are a number of future directions for research on 2-[(1-Cyclopropylsulfonylpiperidin-3-yl)methoxy]-6-methylpyridine. One area of research is the development of new compounds that are more selective and potent than 2-[(1-Cyclopropylsulfonylpiperidin-3-yl)methoxy]-6-methylpyridine. Another area of research is the development of new treatments for addiction, schizophrenia, and other neurological disorders based on the mechanism of action of 2-[(1-Cyclopropylsulfonylpiperidin-3-yl)methoxy]-6-methylpyridine. Finally, more research is needed to fully understand the biochemical and physiological effects of 2-[(1-Cyclopropylsulfonylpiperidin-3-yl)methoxy]-6-methylpyridine, and to determine its potential applications in various fields.

Synthesis Methods

The synthesis method for 2-[(1-Cyclopropylsulfonylpiperidin-3-yl)methoxy]-6-methylpyridine involves a series of chemical reactions that are carried out in a laboratory setting. The first step involves the reaction of 3-piperidinylmethanol with cyclopropylsulfonyl chloride to form the intermediate compound, 3-(cyclopropylsulfonyl)piperidin-3-ol. This intermediate is then reacted with 6-methyl-2-pyridinecarboxylic acid to form 2-[(1-Cyclopropylsulfonylpiperidin-3-yl)methoxy]-6-methylpyridine. The overall synthesis method is a multistep process that requires careful control of reaction conditions and purification steps to obtain a high yield of the final product.

Scientific Research Applications

2-[(1-Cyclopropylsulfonylpiperidin-3-yl)methoxy]-6-methylpyridine has been studied extensively for its potential applications in various fields, including addiction, schizophrenia, and other neurological disorders. Research has shown that 2-[(1-Cyclopropylsulfonylpiperidin-3-yl)methoxy]-6-methylpyridine is a selective antagonist of the dopamine D3 receptor, which is involved in reward processing and addiction. Studies have shown that 2-[(1-Cyclopropylsulfonylpiperidin-3-yl)methoxy]-6-methylpyridine can reduce drug-seeking behavior in animal models of addiction and may have potential as a treatment for cocaine and nicotine addiction.
In addition to addiction, 2-[(1-Cyclopropylsulfonylpiperidin-3-yl)methoxy]-6-methylpyridine has also been studied for its potential use in treating schizophrenia. Studies have shown that 2-[(1-Cyclopropylsulfonylpiperidin-3-yl)methoxy]-6-methylpyridine can reduce the positive symptoms of schizophrenia, such as hallucinations and delusions, in animal models. 2-[(1-Cyclopropylsulfonylpiperidin-3-yl)methoxy]-6-methylpyridine has also been shown to have potential as a treatment for other neurological disorders, such as Parkinson's disease and Huntington's disease.

properties

IUPAC Name

2-[(1-cyclopropylsulfonylpiperidin-3-yl)methoxy]-6-methylpyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O3S/c1-12-4-2-6-15(16-12)20-11-13-5-3-9-17(10-13)21(18,19)14-7-8-14/h2,4,6,13-14H,3,5,7-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJFVJGPTQHPJGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)OCC2CCCN(C2)S(=O)(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[1-(Cyclopropanesulfonyl)piperidin-3-yl]methoxy}-6-methylpyridine

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